molecular formula C7H7F3N2O B1404675 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone CAS No. 1446786-31-7

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone

Cat. No. B1404675
M. Wt: 192.14 g/mol
InChI Key: AXVNGFQJUSHUFY-UHFFFAOYSA-N
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Description

“1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available on the synthesis of “1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone”. However, a practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important building blocks relevant to medicinal and agrochemistry, has been developed2.



Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone” is not explicitly available. However, the InChI code for a similar compound, “(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride”, is 1S/C6H8F3N3.ClH/c1-12-5(6(7,8)9)2-4(3-10)11-12;/h2H,3,10H2,1H3;1H1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone” are not explicitly available. However, a similar compound, “(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride”, is known to be a powder at room temperature1.


Scientific Research Applications

Antimicrobial and Antifungal Activities Several studies have reported on the antimicrobial and antifungal activities of compounds derived from 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone. These compounds have been tested against a variety of bacterial and fungal strains, displaying broad-spectrum activities. The results are often compared with standard drugs, offering insights into the potential application of these compounds in therapeutic contexts.

Antioxidant and Anticancer Activities Compounds derived from 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone have been evaluated for their antioxidant and anticancer activities. The studies involve in vitro screenings, with some compounds showing moderate to excellent activities against specific cancer cell lines. The research contributes to the development of new leads for potential therapeutic agents targeting various diseases.

Antiviral and Enzyme Inhibitory Activities The derivatives of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone have also been explored for their antiviral activities against specific viruses and their ability to inhibit certain enzymes. These studies provide a foundation for further research into the therapeutic potential of these compounds.

Crystal Structure and Electronic Properties Research on the crystal structure and electronic properties of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone derivatives offers valuable insights into their solid-state assembly and interaction patterns. Understanding these properties is crucial for the design and development of materials with specific functionalities.

References (Sources)

Safety And Hazards

There is no specific safety and hazard information available for “1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone”. However, a Material Safety Data Sheet (MSDS) is available for a similar compound, "(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride"1.


Future Directions

There is no specific information available on the future directions of “1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone”.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, it is recommended to refer to specialized databases or contact experts in the field.


properties

IUPAC Name

1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVNGFQJUSHUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188054
Record name Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone

CAS RN

1446786-31-7
Record name Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446786-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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